molecular formula C8H10FNO B2702881 (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CAS No. 2248202-14-2

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Cat. No. B2702881
CAS RN: 2248202-14-2
M. Wt: 155.172
InChI Key: BLZAHLVLJLORKI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it suitable for various applications, including pharmaceutical research, biological research, and chemical synthesis. In

Mechanism Of Action

The mechanism of action of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic and glutamatergic systems. It may also have an effect on the serotonin and dopamine systems.
Biochemical and Physiological Effects:
((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is its unique structure, which makes it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug discovery and other applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol. One potential direction is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another direction is the study of its interactions with various biological systems, including the GABAergic and glutamatergic systems. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.

Synthesis Methods

The synthesis of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves the reaction of 5-fluoropyridine-2-carboxylic acid with (S)-propan-1-ol, using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been studied for its potential use in various scientific research applications. One of the primary applications is in pharmaceutical research, where it can be used as a starting material for the synthesis of new drugs. It has also been studied for its potential use as a ligand in biological research, where it can be used to study the binding interactions of proteins and other biomolecules.

properties

IUPAC Name

(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZAHLVLJLORKI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

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